molecular formula C12H10BiK3O14 B1139287 Bismuth subcitrate potassium CAS No. 880149-29-1

Bismuth subcitrate potassium

Cat. No.: B1139287
CAS No.: 880149-29-1
M. Wt: 704.47 g/mol
InChI Key: ZQUAVILLCXTKTF-UHFFFAOYSA-H
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Biochemical Analysis

Biochemical Properties

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid . It interacts with various enzymes and proteins in the body, particularly those involved in the biochemical reactions related to stomach ulcers . The nature of these interactions is complex and involves both cytoprotective and antisecretory effects .

Cellular Effects

The effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate on cells are multifaceted. It influences cell function by reducing the number and total length of lesions in a model of ethanol-induced ulcers in male Wistar rats . It also impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of gastric cells .

Molecular Mechanism

At the molecular level, Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows potent antisecretory and anti-acidic effects, more than twice that of roxatidine on histamine-stimulated secretion . It also exhibits anti-Helicobacter properties in vitro .

Temporal Effects in Laboratory Settings

Over time, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate in laboratory settings have been observed to be stable . It does not degrade significantly and continues to exert its cytoprotective, antisecretory, anti-acidic, and anti-Helicobacter properties .

Dosage Effects in Animal Models

In animal models, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate vary with different dosages . At equimolar doses of 160 μmol kg−1, it showed a more potent cytoprotective effect than roxatidine .

Metabolic Pathways

The metabolic pathways that Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is involved in are primarily related to the metabolism of gastric cells . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is transported and distributed within cells and tissues in a manner that allows it to exert its therapeutic effects

Subcellular Localization

The subcellular localization of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is not fully understood. Given its effects on gastric cells, it is likely that it localizes to areas of the cell involved in gastric acid production and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuth subcitrate potassium can be synthesized by treating bismuth citrate with an aqueous potassium hydroxide solution. The reaction is carried out with a molar ratio of potassium hydroxide to bismuth citrate of 1.0-1.5, and a weight ratio of potassium hydroxide solution to bismuth citrate of 0.5-2.0 . Another method involves adding a bismuth-containing solution to an aqueous sodium hydroxide solution at a pH of approximately 12, followed by treatment with citric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes the careful measurement of reactants and maintenance of specific pH levels to optimize yield and quality .

Chemical Reactions Analysis

Types of Reactions

Bismuth subcitrate potassium undergoes various chemical reactions, including complexation and precipitation reactions. It does not significantly participate in oxidation or reduction reactions due to its stable oxidation state .

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids and bases, which can alter its solubility and reactivity. For example, it reacts with hydrochloric acid to form bismuth chloride and citric acid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In acidic conditions, bismuth chloride and citric acid are common products .

Properties

IUPAC Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAVILLCXTKTF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BiK3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57644-54-9
Record name Bismuth subcitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BISMUTH SUBCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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